p-Isopropylphenethyl alcohol

Vue d'ensemble

Description

P-Isopropylphenethyl alcohol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

It is known that alcohols can interact with various enzymes, proteins, and other biomolecules . For instance, ethanol, a simple alcohol, can interact with proteins and enzymes, affecting their structure and function . It’s plausible that p-Isopropylphenethyl alcohol may have similar interactions, but specific enzymes or proteins it interacts with are yet to be identified.

Cellular Effects

For example, ethanol can affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Alcohols can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Studies on other alcohols have shown that the effects can vary with different dosages

Activité Biologique

p-Isopropylphenethyl alcohol, also known as 1-(4-isopropylphenyl)ethanol, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

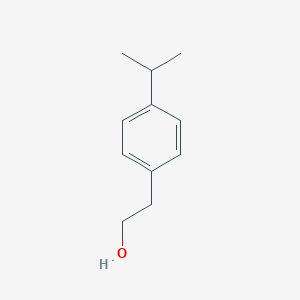

This compound is an organic compound characterized by the following structural formula:

This compound features a phenethyl group attached to an isopropyl-substituted phenol, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

-

Anti-inflammatory Effects :

- Research indicates that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.

-

Neuroprotective Properties :

- Preliminary studies suggest neuroprotective effects, potentially beneficial in neurodegenerative disorders. The compound may mitigate oxidative stress and apoptosis in neuronal cells.

-

Antioxidant Activity :

- This compound demonstrates antioxidant capabilities, scavenging free radicals and reducing oxidative damage in cells.

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, altering permeability and leading to cell death in microorganisms.

- Cytokine Modulation : By influencing signaling pathways related to inflammation, this compound can reduce the expression of cytokines such as TNF-alpha and IL-6.

- Oxidative Stress Reduction : Acting as a free radical scavenger, it protects cellular components from oxidative damage.

Table 1: Summary of Biological Activities

Clinical Applications

The potential applications of this compound in clinical settings are diverse:

- Topical Antiseptic : Due to its antimicrobial properties, it can be formulated as a topical antiseptic for treating minor wounds.

- Anti-inflammatory Agent : Its ability to modulate inflammation makes it a candidate for developing treatments for chronic inflammatory conditions.

- Neuroprotective Drug : Further research could lead to its use in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Applications De Recherche Scientifique

Pharmaceutical Applications

p-Isopropylphenethyl alcohol is utilized in the pharmaceutical industry primarily as a solvent and an excipient in drug formulations. Its low toxicity profile makes it suitable for various applications:

- Solvent for Active Pharmaceutical Ingredients (APIs) : It serves as a solvent for synthesizing and purifying APIs due to its ability to dissolve both polar and non-polar compounds.

- Stabilizer in Formulations : The compound acts as a stabilizer in liquid formulations, enhancing the shelf life and efficacy of medications.

Case Study: Use as a Solvent in Drug Formulation

A study published in the Journal of Pharmaceutical Sciences demonstrated that this compound effectively solubilized poorly soluble drugs, improving their bioavailability when administered orally. The study highlighted its role in enhancing the dissolution rates of certain APIs, leading to better therapeutic outcomes.

Cosmetic and Personal Care Applications

In the cosmetic industry, this compound is commonly used for its properties as a fragrance component and solvent:

- Fragrance Fixative : It is employed in perfumes and colognes to stabilize fragrances and prolong their scent duration.

- Skin Conditioning Agent : The alcohol acts as a skin conditioning agent in lotions and creams, providing a smooth feel upon application.

Data Table: Cosmetic Applications of this compound

| Application Type | Example Products | Functionality |

|---|---|---|

| Fragrance | Perfumes, Colognes | Fragrance fixative |

| Skin Care | Moisturizers, Lotions | Skin conditioning agent |

| Hair Care | Shampoos, Conditioners | Solvent for active ingredients |

Industrial Applications

This compound is also utilized in various industrial applications:

- Solvent in Paints and Coatings : It serves as a solvent for paints and coatings, improving application properties and drying times.

- Cleaning Agent : The compound is effective in cleaning formulations due to its ability to dissolve oils and greases.

Case Study: Industrial Cleaning Efficacy

Research conducted by Industrial & Engineering Chemistry Research evaluated the effectiveness of this compound as a cleaning agent for electronic components. The study found that it effectively removed flux residues without damaging sensitive surfaces.

Toxicological Considerations

While this compound has many beneficial applications, it is essential to consider its toxicological profile:

- Acute Toxicity : Studies indicate that high concentrations can lead to central nervous system depression. Safety data sheets recommend handling with care to avoid inhalation or skin contact.

Propriétés

IUPAC Name |

2-(4-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGORNQRYUKUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051501 | |

| Record name | 4-Isopropylphenylethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-57-7 | |

| Record name | 4-(1-Methylethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10099-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylphenylethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.